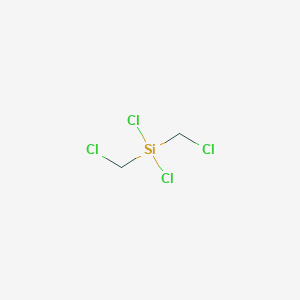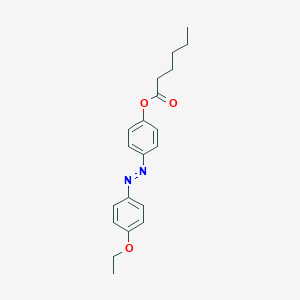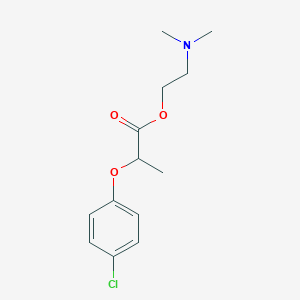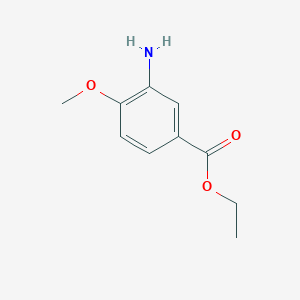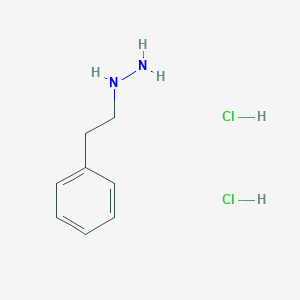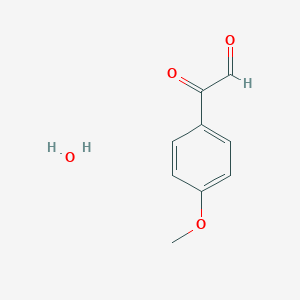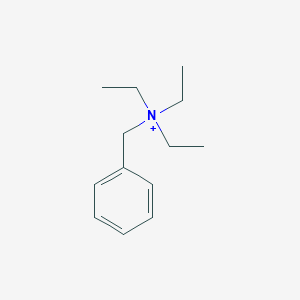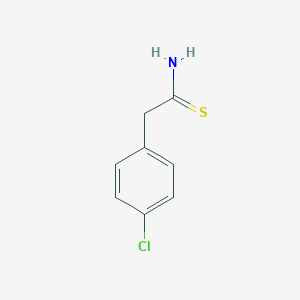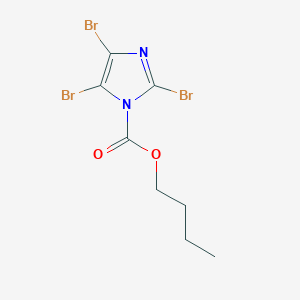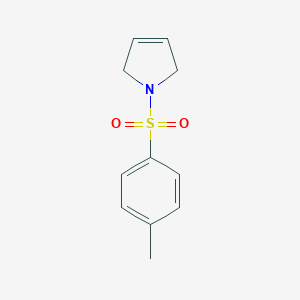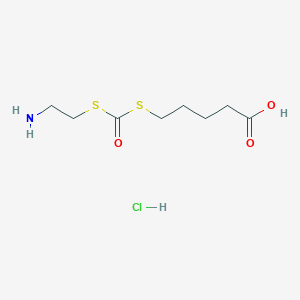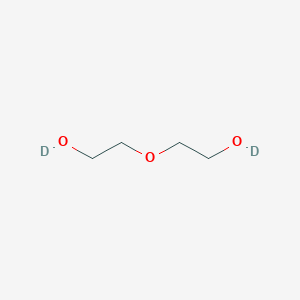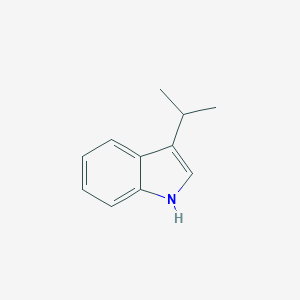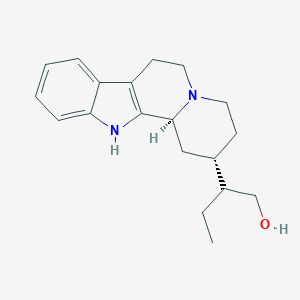
(+)-Dihydroantirhine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Dihydroantirhine is a natural product that is found in the roots of the plant Rauvolfia serpentina. It is a complex molecule that has been studied for its potential use in various scientific research applications.
Mechanism Of Action
The exact mechanism of action of (+)-Dihydroantirhine is not yet fully understood. However, studies have shown that it may work by inhibiting the growth of cancer cells and inducing apoptosis (cell death) in cancer cells.
Biochemical And Physiological Effects
In addition to its anti-cancer properties, (+)-Dihydroantirhine has been found to have a number of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may be effective in the treatment of various inflammatory conditions. It has also been found to have antihypertensive properties and may be useful in the treatment of hypertension.
Advantages And Limitations For Lab Experiments
One of the main advantages of (+)-Dihydroantirhine for lab experiments is its potency. It has been found to be highly effective in the treatment of cancer and other conditions. However, one of the limitations of (+)-Dihydroantirhine is its complex structure, which makes it difficult to synthesize and study.
Future Directions
There are numerous future directions for research on (+)-Dihydroantirhine. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects.
Synthesis Methods
The synthesis of (+)-Dihydroantirhine is a complex process that involves several steps. One of the most common methods of synthesis involves the use of Rauvolfia serpentina root extract as the starting material. The extract is then subjected to a series of chemical reactions that result in the formation of (+)-Dihydroantirhine.
Scientific Research Applications
The potential uses of (+)-Dihydroantirhine in scientific research are numerous. One of the most promising applications is in the field of cancer research. Studies have shown that (+)-Dihydroantirhine has potent anti-cancer properties and may be effective in the treatment of various types of cancer.
properties
CAS RN |
16049-29-9 |
|---|---|
Product Name |
(+)-Dihydroantirhine |
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol |
InChI |
InChI=1S/C19H26N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13?,14-,18-/m0/s1 |
InChI Key |
AUCOPKHCXOXBJB-NOBWMKPMSA-N |
Isomeric SMILES |
CCC(CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 |
SMILES |
CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
Canonical SMILES |
CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



